molecular formula C9H3F6NS B2509470 2,5-Bis(trifluoromethyl)phenylisothiocyanate CAS No. 512179-73-6

2,5-Bis(trifluoromethyl)phenylisothiocyanate

Cat. No.: B2509470
CAS No.: 512179-73-6
M. Wt: 271.18
InChI Key: LIDXGQJPAJBFKJ-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)phenylisothiocyanate is an organic compound with the molecular formula C9H3F6NS and a molecular weight of 271.18 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, along with an isothiocyanate functional group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 2,5-bis(trifluoromethyl)aniline with thiophosgene. The reaction is carried out in an inert solvent such as chloroform or toluene, under controlled temperature conditions . The general reaction scheme is as follows:

  • Dissolve 2,5-bis(trifluoromethyl)aniline in chloroform.
  • Slowly add thiophosgene to the solution while maintaining the temperature between 0-5°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Filter the reaction mixture to remove any solid impurities.
  • Purify the product by column chromatography to obtain this compound as a yellow liquid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is then purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Scientific Research Applications

2,5-Bis(trifluoromethyl)phenylisothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)phenylisothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. The compound can modify proteins and other biomolecules by reacting with their nucleophilic sites, leading to changes in their structure and function . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Properties

IUPAC Name

2-isothiocyanato-1,4-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-6(9(13,14)15)7(3-5)16-4-17/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDXGQJPAJBFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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